molecular formula C20H28N2O2 B5873138 N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE

N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE

Cat. No.: B5873138
M. Wt: 328.4 g/mol
InChI Key: MODRIQIFAGTPMU-UHFFFAOYSA-N
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Description

N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring and a formamido group, making it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of cyclopentanecarboxylic acid with cyclopentylamine to form the corresponding amide. This intermediate is then reacted with a substituted benzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({3-[(CYCLOPENTYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPENTANECARBOXAMIDE is unique due to its specific combination of a cyclopentane ring and a formamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[3-[(cyclopentanecarbonylamino)methyl]phenyl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19(17-8-1-2-9-17)21-13-15-6-5-7-16(12-15)14-22-20(24)18-10-3-4-11-18/h5-7,12,17-18H,1-4,8-11,13-14H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODRIQIFAGTPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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